

In-Depth Technical Guide to Betahistine Impurity 5

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Compound of Interest

Compound Name: Betahistine impurity 5-13C,d3

Cat. No.: B12416512

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Betahistine Impurity 5, a critical consideration in the development and quality control of the widely used anti-vertigo drug, betahistine. This document outlines available supplier information, analytical methodologies for detection and quantification, and the known biological context of betahistine's mechanism of action.

Introduction to Betahistine and its Impurities

Betahistine is a structural analog of histamine used in the treatment of Ménière's disease, a condition characterized by episodes of vertigo, tinnitus, and hearing loss. Its therapeutic effects are attributed to its dual action as a potent antagonist of the histamine H3 receptor and a weak agonist of the histamine H1 receptor. This activity is believed to improve microcirculation in the inner ear and modulate neurotransmitter release in the vestibular nuclei.

As with any active pharmaceutical ingredient (API), the purity of betahistine is of paramount importance. Impurities can arise from the manufacturing process, degradation of the API, or interaction with excipients. Regulatory bodies mandate the identification, quantification, and control of these impurities to ensure the safety and efficacy of the final drug product.

"Betahistine Impurity 5" has been identified as a potential degradation product.

Supplier Information for Betahistine Impurity 5

The availability of reference standards is crucial for the accurate identification and quantification of impurities. The following table summarizes the currently available information for Betahistine Impurity 5 from a known supplier.

Supplier	Chemical Name	Molecular Formula	Molecular Weight (g/mol)	Purity (by HPLC)	Storage Conditions
Allmpus	2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid	C ₁₄ H ₁₈ N ₂ O ₆	310.3	98%	2-8 °C

Note: The user's initial query for "**Betahistine impurity 5-13C,d3**" did not yield specific results for an isotopically labeled version of Impurity 5. The information presented here is for the unlabeled Betahistine Impurity 5.

Experimental Protocols for Impurity Analysis

The accurate determination of Betahistine Impurity 5 levels requires robust analytical methods. While a specific validated method for this impurity is not widely published, established high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for betahistine and its other related substances can be adapted for its quantification.

High-Performance Liquid Chromatography (HPLC) Method for Related Substances

This method is a general approach for the separation and quantification of betahistine and its process-related impurities. Optimization and validation would be necessary for the specific quantification of Betahistine Impurity 5.

- Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

- Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent.
 - Aqueous Phase: Ammonium acetate buffer (pH 4.7) with sodium lauryl sulfate.
 - Organic Phase: Acetonitrile.
- Flow Rate: 1.0 mL/min
- Detection: UV at 259 nm
- Column Temperature: 40 °C
- Sample Preparation: Dissolve the betahistine hydrochloride sample in the mobile phase to a suitable concentration.
- Standard Preparation: Prepare a reference standard solution of Betahistine Impurity 5 in the mobile phase at a known concentration.

LC-MS/MS Method for Quantification in Biological Matrices

For the determination of low levels of impurities, particularly in biological samples, an LC-MS/MS method offers superior sensitivity and selectivity.

- Chromatographic Conditions:
 - Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent.[\[1\]](#)
 - Mobile Phase: Isocratic elution with acetonitrile and 0.1% formic acid in water (e.g., 80:20 v/v).[\[1\]](#)
 - Flow Rate: 0.8 mL/min.[\[1\]](#)
- Mass Spectrometric Conditions:
 - Ionization Mode: Positive electrospray ionization (ESI+).

- Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Betahistine Impurity 5 would need to be determined by direct infusion of a reference standard.

Biological Context and Signaling Pathways

Currently, there is no specific pharmacological or toxicological data available for Betahistine Impurity 5. Therefore, its potential biological effects are unknown. The primary focus for drug development professionals should be on minimizing its presence in the final drug product.

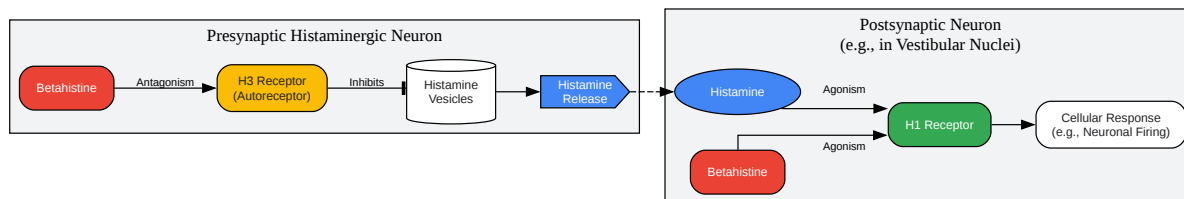
To provide context, the known signaling pathways of the parent drug, betahistine, are described below.

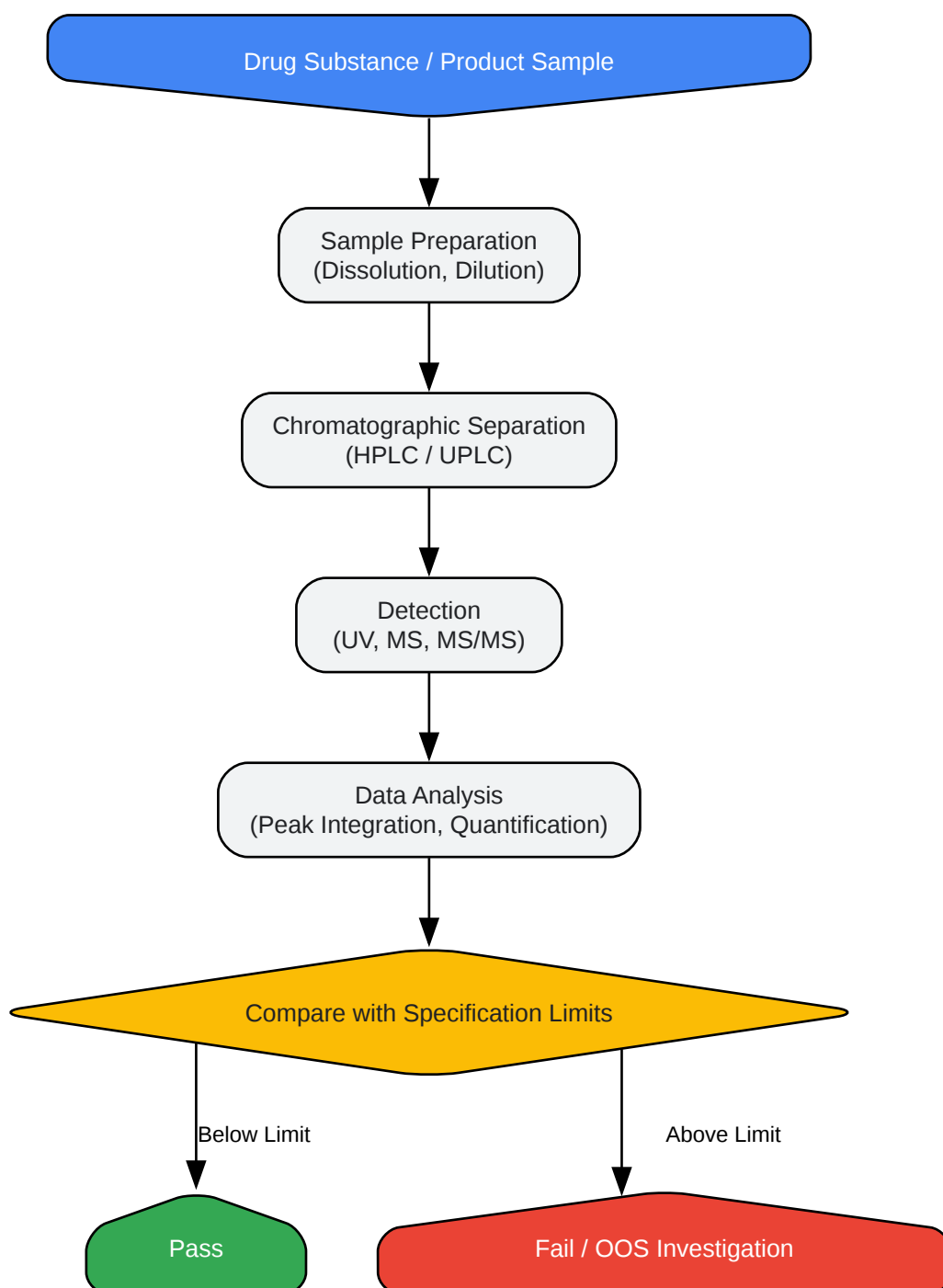
Betahistine's Mechanism of Action

Betahistine's therapeutic effects are mediated through its interaction with histamine receptors H1 and H3.

- H1 Receptor Agonism: As a weak agonist of the H1 receptor, betahistine is thought to cause vasodilation in the inner ear, improving blood flow and helping to resolve the endolymphatic hydrops associated with Ménière's disease.^[2]
- H3 Receptor Antagonism: Betahistine is a potent antagonist of the H3 receptor. H3 receptors act as presynaptic autoreceptors on histaminergic neurons, inhibiting the release of histamine. By blocking these receptors, betahistine increases the synthesis and release of histamine in the brain.^[3] This increased histaminergic neurotransmission in the vestibular nuclei is believed to facilitate vestibular compensation, the process by which the brain adapts to vestibular deficits.^{[3][4]}

The following diagrams illustrate the signaling pathways of betahistine and a general workflow for impurity analysis.





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